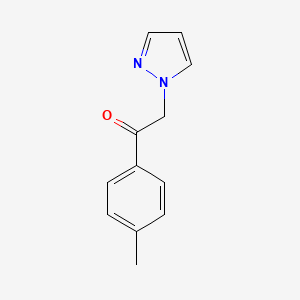
1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone” is a chemical compound with the CAS Number: 321385-53-9 and a molecular weight of 200.24 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar pyrazole derivatives have been involved in Michael addition reactions with aromatic aldehydes .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(4-Methylphenyl)-2-(1H-Pyrazol-1-yl)-1-ethanone and its derivatives have been extensively studied for their synthesis methods and potential antimicrobial activities. For instance, the synthesis of novel 3,4-disubstituted pyrazole derivatives from the cyclization of substituted aryl ethanone and hydrazine hydrate demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans and Aspergillus niger. These findings suggest the potential of these derivatives as lead structures for the development of antimicrobial agents for fatal infections (Akula, Chandrul, & DVRN, 2019).
Structural Characterization and Analysis
The structural characterization of pyrazoline compounds, such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, provides insights into their crystal packing and intermolecular interactions. Hirshfeld surface analysis and X-ray diffraction studies have elucidated the molecular structures and potential for efficient packing, which is crucial for understanding their reactivity and interaction with biological targets (Delgado et al., 2020).
Electronic Structure and Docking Studies
The investigation of the electronic structure and molecular docking studies of pyrazoline derivatives, including 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been performed to determine their charge transfer mechanisms and reactivity. Molecular docking studies have suggested that specific structural features, such as the fluorine atom and the carbonyl group, are crucial for binding and may exhibit inhibitory activity against target proteins, indicating their potential as anti-neoplastic agents (Mary et al., 2015).
Antiviral and Antifungal Properties
Synthetic efforts have also explored the antiviral and antifungal properties of pyrazoline derivatives. The synthesis of pyrazole derivatives containing sulphone moiety under ultrasonic conditions resulted in compounds with high yields, demonstrating the effectiveness of ultrasound irradiation in enhancing reaction outcomes. These compounds have been found to possess significant antimicrobial activity, suggesting their utility in medicinal chemistry (Saleh & Abd El-Rahman, 2009).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 1-(4-methylphenyl)-2-(1H-pyrazol-1-yl)-1-ethanone is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
This compound interacts with the RyR, leading to changes in the receptor’s function . Molecular docking studies suggest that this compound could be a possible activator of the insect RyR .
Biochemical Pathways
The interaction of this compound with the RyR affects the calcium signaling pathway in insects . This can lead to downstream effects such as disruption of muscle contraction and other physiological processes .
Pharmacokinetics
The compound’s insecticidal activity suggests it is able to reach its target in insects .
Result of Action
The action of this compound on the RyR leads to insecticidal activity . For example, it has shown larvicidal activity against the diamondback moth (Plutella xylostella) .
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-3-5-11(6-4-10)12(15)9-14-8-2-7-13-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQDOJRZIJKRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

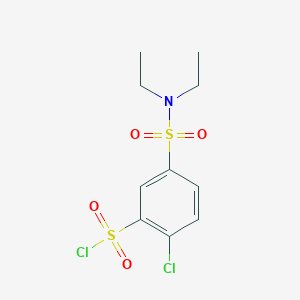
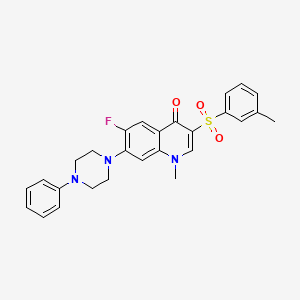
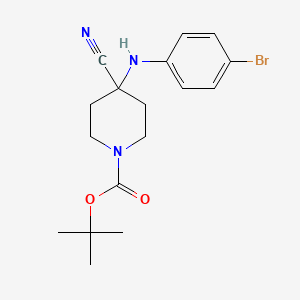
![1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide](/img/structure/B2725847.png)
![2-[4-(Difluoromethyl)-1-methylpyrazol-3-yl]benzoic acid](/img/structure/B2725849.png)
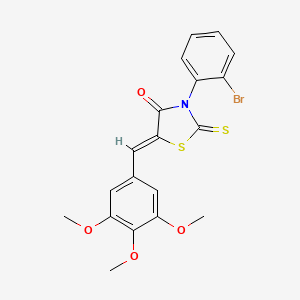
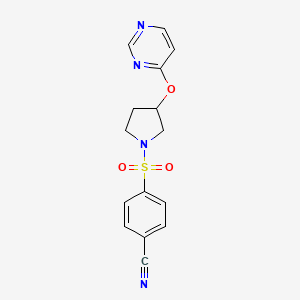
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-diphenylacetamide](/img/structure/B2725854.png)
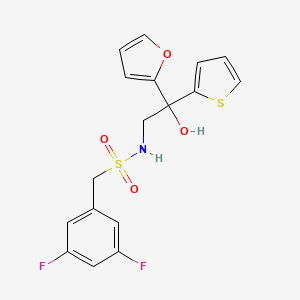
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dimethylbenzoate](/img/structure/B2725856.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)(trifluoro)methanesulfonamide](/img/structure/B2725857.png)

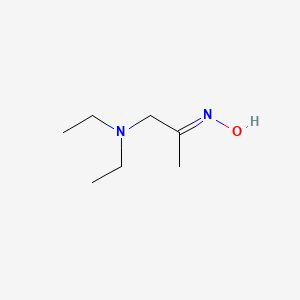
![4-fluoro-N-[2-[4-(5-formylthiophen-2-yl)piperazin-1-yl]sulfonylethyl]-N-methylbenzenesulfonamide](/img/structure/B2725861.png)